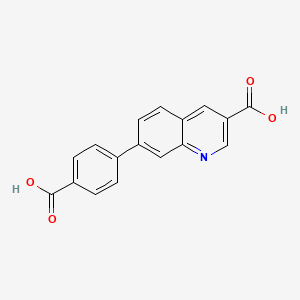

7-(4-Carboxyphenyl)quinoline-3-carboxylic acid

Description

7-(4-Carboxyphenyl)quinoline-3-carboxylic acid (CPQC) is a bifunctional quinoline derivative featuring carboxylic acid groups at the 3-position of the quinoline core and the para-position of the appended phenyl ring. This compound has garnered attention in materials science, particularly in the synthesis of metal-organic frameworks (MOFs). The dual carboxylate groups enable strong coordination with metal ions, making CPQC a versatile linker in crystalline materials .

Structure

3D Structure

Properties

Molecular Formula |

C17H11NO4 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

7-(4-carboxyphenyl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H11NO4/c19-16(20)11-3-1-10(2-4-11)12-5-6-13-7-14(17(21)22)9-18-15(13)8-12/h1-9H,(H,19,20)(H,21,22) |

InChI Key |

MLIKADMORVDSFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=NC=C(C=C3C=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Synthesis via Multi-Component Reactions

The quinoline scaffold is often constructed using three-component condensations or Pfitzinger reactions. For derivatives like 7-(4-carboxyphenyl)quinoline-3-carboxylic acid, methods may adapt these strategies to incorporate substituents during core formation.

Pfitzinger Reaction

The Pfitzinger reaction between isatins and ketones under basic conditions is a classical route to quinoline derivatives. Zhu et al. modified this approach using sodium pyruvate and microwave irradiation to synthesize quinoline-2,4-dicarboxylic acids. Adaptation for 7-substituted derivatives remains unexplored but plausible.

| Substrates | Conditions | Yield | Reference |

|---|---|---|---|

| Isatin, sodium pyruvate | NaOH, H₂O, microwave, 3–15 min | 80–95% |

Functionalization of the Quinoline Core

Nucleophilic Aromatic Substitution (SₙAr)

Introducing the 4-carboxyphenyl group at position 7 typically requires activating the quinoline nucleus. For instance, chloro- or nitro-substituted quinolones undergo SₙAr with arylthiols or amines.

Example Pathway

Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7) :

Prepared via acid-catalyzed hydrolysis of ethyl esters derived from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.Substitution with 3-Mercaptopropionic Acid :

Reaction of 7 with 3-mercaptopropionic acid in the presence of triethylamine yields 7-[(2-carboxyethyl)thio]-8-nitro derivatives.Reduction and Lactamization :

Reduction of the nitro group (e.g., Na₂S₂O₄) followed by PPA-catalyzed lactamization forms fused heterocycles.

Hydrolysis of Ester Precursors

Ester-to-acid conversion is a common final step. For example, ethyl 7-(4-carboxyphenyl)quinoline-3-carboxylate is hydrolyzed under basic conditions to yield the target compound.

Alternative Routes and Challenges

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions and improves yields. Bhatt et al. reported microwave-assisted synthesis of 2-phenyl-7-substituted quinoline-4-carboxylic acids with pyruvic acid and benzaldehyde.

| Substrates | Conditions | Yield | Reference |

|---|---|---|---|

| m-Chloroaniline, pyruvic acid, benzaldehyde | EtOH, microwave, 1–2 min | 75–85% |

Chemical Reactions Analysis

Esterification

The carboxylic acid groups at positions 3 and 4' undergo esterification under acidic or catalytic conditions. This reaction is key for modifying solubility and bioavailability:

-

Reagents : Methanol/ethanol with HSO or HCl gas as catalysts.

-

Outcome : Forms dimethyl or diethyl esters, preserving the quinoline backbone while altering polarity.

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the protonated carbonyl carbon of the carboxylic acid .

Nucleophilic Aromatic Substitution (SN_NN-Ar)

The electron-deficient quinoline core facilitates substitutions at activated positions (e.g., C7 when nitro or chloro groups are present):

-

Example : Reaction with 3-mercaptopropionic acid in aqueous acetone/triethylamine replaces chlorine at C7 with a thioether linkage .

-

Conditions : Room temperature, 7–12 hours in the dark.

Driving Factors : Electron-withdrawing groups (e.g., C6-fluoro, C8-nitro) enhance electrophilicity at C7, enabling nucleophilic attack .

Reduction Reactions

Nitro or other reducible groups undergo selective reduction:

-

Nitro to Amino : Sodium dithionite (NaSO) in aqueous KCO reduces C8-nitro to C8-amino derivatives .

-

Dihydroquinoline Oxidation : Hydrogen-transfer reactions convert dihydroquinoline intermediates to aromatic quinolines .

Lactamization

Intramolecular cyclization forms fused heterocycles, critical for bioactive molecule synthesis:

-

Process : The C8-amino group reacts with the C3-carboxylic acid, forming a six-membered lactam ring .

-

Yield : Moderate to high (exact yields depend on substituents) .

Decarboxylation

Thermal or acidic conditions promote decarboxylation:

-

Conditions : Heating above 200°C or strong acids (e.g., HSO).

-

Outcome : Loss of CO from the carboxylic acid groups, yielding simpler quinoline derivatives.

Comparative Reactivity Table

Mechanistic Insights

-

SN_NN-Ar Pathway : Proceeds via a two-step addition-elimination mechanism, stabilized by electron-withdrawing groups .

-

Hydrogen-Transfer Oxidation : Dihydroquinoline intermediates oxidize via intermolecular hydrogen transfer to imine acceptors, avoiding external oxidants .

Functionalization Strategies

-

Biological Activity Tuning : Esterification or amidation of carboxyl groups enhances membrane permeability .

-

Heterocycle Fusion : Lactamization creates tricyclic systems with potential antibacterial and anticancer properties .

This compound’s reactivity is leveraged in medicinal chemistry to develop targeted therapies, particularly for infections and cancer. Continued exploration of its derivatives could unlock novel pharmacological agents.

Scientific Research Applications

7-(4-Carboxyphenyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Quinoline-3-Carboxylic Acid Derivatives with Varied Substituents

Several analogs of CPQC have been synthesized and studied for their physicochemical and functional properties:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -CF₃) enhance reactivity in nucleophilic substitution reactions but may reduce thermal stability .

- Pharmacological Activity: Piperazinyl and amino groups at position 7 improve antibacterial potency by enhancing DNA gyrase binding .

- Material Science Utility: CPQC’s dual -COOH groups enable robust metal coordination, unlike mono-carboxylated analogs like ethyl 7-(trifluoromethyl)quinoline-3-carboxylate .

Yield and Efficiency :

Functional Performance

Antimicrobial Activity

- Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid): Exhibits broad-spectrum activity with an IC₅₀ of <1 µg/mL against Gram-negative bacteria .

Stability and Reactivity

- CPQC : Stable under solvothermal conditions (100°C) but susceptible to decarboxylation above 250°C .

- Fluoroquinolones: Degrade under UV/H₂O₂ via hydroxyl radical attack, with degradation rates pH-dependent (e.g., ciprofloxacin t₁/₂ = 15 min at pH 7) .

- Methoxy-Substituted Analogs : Demethylated by P. adametzii to yield hydroxylated metabolites, altering solubility and bioavailability .

Biological Activity

7-(4-Carboxyphenyl)quinoline-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure

The compound is characterized by a quinoline core with two carboxylic acid functional groups at the 3 and 7 positions, and a para-carboxyphenyl group at the 4 position. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies indicate that this compound exhibits notable anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest. Specifically, it was found to cause G2/M phase arrest in colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7) .

- Case Study : In a study involving various quinoline derivatives, this compound demonstrated significant cytotoxicity against human epithelial colorectal adenocarcinoma (Caco-2) cells, with an IC50 value of approximately 1.5 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Research indicates that this quinoline derivative exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values of 0.39 µg/mL and 0.78 µg/mL, respectively .

- Antifungal Activity : Additionally, it has shown antifungal activity against Candida albicans with an MIC of 1.56 µg/mL .

Anti-inflammatory Activity

Emerging evidence suggests that the compound may possess anti-inflammatory properties:

- Inhibition of Lipoxygenase : In vitro studies have demonstrated that derivatives of this compound can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. For example, certain analogs exhibited IC50 values in the low micromolar range for LOX inhibition .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-(4-carboxyphenyl)quinoline-3-carboxylic acid derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions, substitution at the quinoline core, and functional group modifications. For example:

- Step 1 : Start with a quinoline scaffold (e.g., 4-oxo-quinoline-3-carboxylic acid derivatives) and introduce substituents via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Step 2 : Microwave-assisted cyclocondensation can enhance reaction efficiency for fused heterocycles (e.g., imidazo[4,5-h]quinolines) .

- Step 3 : Hydrolysis of ester groups (e.g., ethyl esters) under acidic or basic conditions yields the carboxylic acid moiety .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Q. How can structural characterization of this compound derivatives be systematically performed?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks based on substituent-induced deshielding (e.g., carboxyphenyl protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]+ for C₁₉H₁₄NO₅: calc. 352.0822) .

- Elemental Analysis : Validate purity (>95% C, H, N content) .

Q. What safety protocols are critical when handling this compound derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors/mists .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of 7-substituted quinoline-3-carboxylic acids?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions; yields may increase from 60% to >85% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Microwave-assisted synthesis (100–150°C) reduces reaction time from days to hours .

Q. How should researchers address contradictions between in vitro antibacterial activity and computational docking predictions?

- Methodological Answer :

- Case Study : 4-Oxo-thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives showed poor in vitro activity (MIC >128 µg/mL) despite strong DNA gyrase binding in docking studies .

- Resolution Steps :

Validate target engagement (e.g., biochemical assays for gyrase inhibition).

Assess membrane permeability (logP >3 may hinder cellular uptake).

Test stability in physiological conditions (e.g., plasma protein binding) .

Q. What strategies can elucidate structure-activity relationships (SAR) for quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Substituent Variation : Compare MIC values for analogs with halogens (e.g., 4-fluoro vs. 4-chloro). For example:

| Substituent | MIC (µg/mL) vs. S. aureus |

|---|---|

| 4-Fluoro | 0.15 |

| 4-Chloro | 0.30 |

- Docking Simulations : Correlate substituent bulk (e.g., trifluoromethyl) with binding pocket occupancy .

Q. How do stability studies inform formulation strategies for quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Accelerated Degradation Tests : Expose compounds to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks.

- Key Findings :

- Carboxylic acid derivatives degrade via decarboxylation under acidic conditions (pH <3) .

- Lyophilization improves stability for injectable formulations (e.g., GRA-293 in cerebral ischemia models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.